

An In-depth Technical Guide to *Aspergillus nidulans* Chitin Deacetylase (AnCDA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AnCDA-IN-1

Cat. No.: B15563248

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Disclaimer: Initial searches for a small molecule inhibitor designated "**AnCDA-IN-1**" did not yield a specific chemical entity with an associated CAS number or molecular structure. The scientific literature predominantly refers to "AnCDA" as the chitin deacetylase enzyme from the fungus *Aspergillus nidulans*. This guide will focus on the technical details of this enzyme.

Introduction

Chitin deacetylases (CDAs) are a class of enzymes (EC 3.5.1.41) that catalyze the hydrolysis of acetamido groups in chitin, a polymer of N-acetylglucosamine, to produce chitosan and acetate. *Aspergillus nidulans* chitin deacetylase (AnCDA) is a member of the Carbohydrate Esterase Family 4 (CE4) and plays a role in fungal cell wall modification. Due to its broad substrate specificity and stability, AnCDA is a subject of interest for various biotechnological applications, including the enzymatic production of chitosan with defined properties.

Molecular Structure and Properties

AnCDA is a glycoprotein with a molecular weight of approximately 27 kDa. The enzyme exhibits remarkable thermal stability, retaining activity even after incubation at high temperatures. It is an acidic protein with a pI of 2.75.^{[1][2]} The catalytic domain of AnCDA features a metal-binding site, typically containing a cobalt or zinc ion, which is crucial for its enzymatic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for AnCDA.

Table 1: Physicochemical and Kinetic Properties of AnCDA

Parameter	Value	Reference
Molecular Weight (SDS-PAGE)	~27,000 Da	[1]
Isoelectric Point (pI)	2.75	[1][2]
Optimal pH	7.0	[1][2]
Optimal Temperature	50 °C	[1][2]
K _m for penta-N-acetyl-chitopentaose	72 μM	[3]
k _{cat} for penta-N-acetyl-chitopentaose	1.4 s ⁻¹	[3]

Table 2: Substrate Specificity of AnCDA

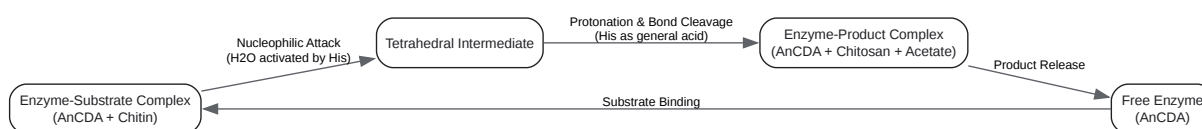
Substrate	Activity	Reference
Glycol Chitin	High	[1]
Chito-oligomers ((GlcNAc) ₂₋₆)	High	[3]
Crystalline Chitin (α and β)	Low	[3]
Colloidal Chitin	Moderate	[1]
Carboxymethylchitin	Moderate	[1]
Acetylxylan	Active	[3]
Peptidoglycan	Inactive	[3]

Catalytic Mechanism

AnCDA, like other CE4 family enzymes, employs a metal-assisted general acid/base catalytic mechanism. The active site contains a catalytic metal ion (e.g., Co²⁺ or Zn²⁺) coordinated by a

His-His-Asp triad. The proposed catalytic cycle involves the following key steps:

- **Substrate Binding:** The chitin polymer or oligomer binds to the active site cleft.
- **Nucleophilic Attack:** A water molecule, activated by a general base residue (typically a histidine), performs a nucleophilic attack on the carbonyl carbon of the N-acetyl group of a GlcNAc residue. The metal ion stabilizes the resulting oxyanion intermediate.
- **Tetrahedral Intermediate Formation:** A tetrahedral intermediate is formed.
- **Protonation and Bond Cleavage:** A general acid residue (typically another histidine) donates a proton to the nitrogen atom of the leaving acetamido group, leading to the cleavage of the C-N bond.
- **Product Release:** Acetate and the deacetylated chitosan product are released from the active site.



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AnCDA Catalytic Cycle

Experimental Protocols

Recombinant Expression and Purification of AnCDA

This protocol is a representative method for the expression and purification of His-tagged recombinant AnCDA from *E. coli*.

a. **Gene Cloning and Expression Vector Construction:** The gene encoding AnCDA from *Aspergillus nidulans* is amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a) containing an N- or C-terminal hexahistidine (His₆) tag.

b. **Protein Expression:** The expression vector is transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.5 mM final concentration), and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C) to enhance protein solubility.

c. **Cell Lysis:** Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice. The lysate is then centrifuged to pellet cell debris.

d. **Affinity Chromatography:** The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed extensively with wash buffer to remove unbound proteins. The His-tagged AnCDA is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

e. **Purity Analysis:** The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing pure AnCDA are pooled.

f. **Buffer Exchange:** The purified protein is dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term storage at -80°C.

AnCDA Activity Assay

The activity of AnCDA can be determined by measuring the amount of acetate released from a chitinous substrate.

a. **Reaction Setup:** A reaction mixture is prepared containing the purified AnCDA, a suitable substrate (e.g., glycol chitin or chito-oligosaccharides) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.0) containing a catalytic metal ion (e.g., 10 µM CoCl₂).

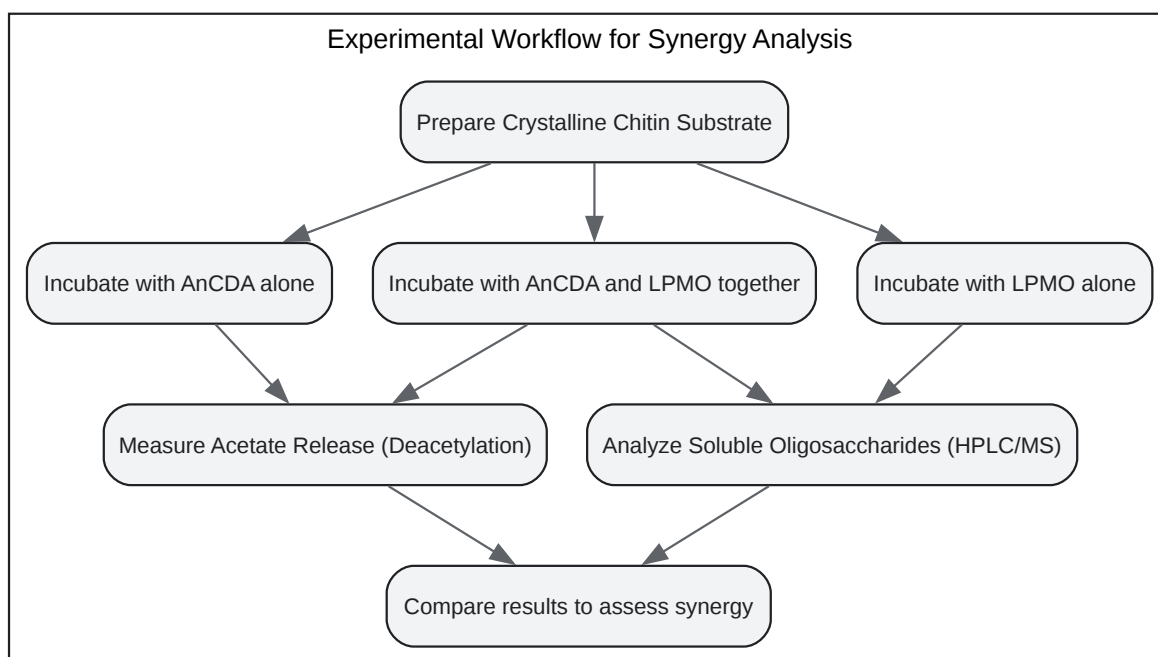
b. **Incubation:** The reaction is incubated at the optimal temperature (50°C) for a defined period.

c. **Reaction Termination:** The reaction is terminated, for example, by heat inactivation.

d. Acetate Quantification: The amount of released acetate is quantified using a commercial acetic acid detection kit or by HPLC. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of acetate per minute under the specified conditions.

Synergistic Action with Lytic Polysaccharide Monooxygenases (LPMOs)

AnCDA activity on crystalline chitin can be enhanced by the action of Lytic Polysaccharide Monooxygenases (LPMOs). LPMOs are copper-dependent enzymes that oxidatively cleave glycosidic bonds in crystalline polysaccharides, thereby creating more accessible sites for hydrolytic enzymes like AnCDA.



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AnCDA-LPMO Synergy Workflow

This synergistic interaction is of great interest for the efficient enzymatic degradation of chitin-rich biomass. The workflow above outlines a typical experiment to study this synergy. By

comparing the extent of deacetylation and the profile of released oligosaccharides in the presence and absence of LPMO, the synergistic effect can be quantified.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to *Aspergillus nidulans* Chitin Deacetylase (AnCDA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563248#ancda-in-1-cas-number-and-molecular-structure]

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